Cimaterol

説明

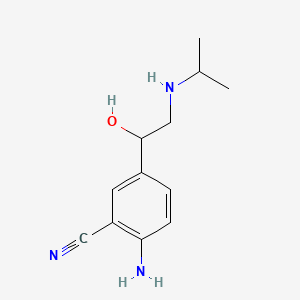

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRLJCGHZZYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045652 | |

| Record name | Cimaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54239-37-1 | |

| Record name | Cimaterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54239-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimaterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054239371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(1-hydroxy-2-(isopropylamino)ethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPY8VRF0GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cimaterol in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimaterol, a β-adrenergic agonist, exerts a potent anabolic effect on skeletal muscle, leading to significant hypertrophy. This guide delineates the core mechanisms underlying this action, providing a comprehensive overview for research and development purposes. The primary mode of action involves the stimulation of β2-adrenergic receptors, initiating a cascade of intracellular signaling events that culminate in an increased rate of protein synthesis and a concomitant decrease in protein degradation. This dual effect shifts the protein balance towards net accretion, resulting in an increase in muscle fiber size and overall muscle mass. This document provides a detailed examination of the signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these processes.

Receptor Binding and Initial Signaling Events

This compound's activity is initiated by its binding to β-adrenergic receptors, primarily the β2-adrenergic subtype, on the surface of skeletal muscle cells. This interaction has been characterized by radioligand binding assays, which have determined the binding affinities of this compound for these receptors.

Quantitative Receptor Binding Data

| Parameter | Muscle Type | Species | Value | Reference |

| Dissociation Constant (Kd) | Plantaris | Rat | 0.68 µM | [1] |

| Dissociation Constant (Kd) | Soleus | Rat | 0.92 µM | [1] |

Higher Kd values indicate lower binding affinity.

Binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP is a critical second messenger in the signaling cascade.

Downstream Signaling Pathways

The elevation of intracellular cAMP initiates two major signaling pathways that cooperatively promote muscle hypertrophy: the PKA pathway and the Akt/mTOR pathway.

PKA-Mediated Signaling

Cyclic AMP directly binds to and activates Protein Kinase A (PKA). Activated PKA can influence various cellular processes, including gene transcription and the activity of other signaling proteins. While the direct downstream targets of PKA in this compound-induced muscle hypertrophy are still being fully elucidated, it is known to play a role in the overall anabolic response.

Akt/mTOR Signaling Pathway

A growing body of evidence suggests that β-agonist-induced muscle hypertrophy is heavily reliant on the activation of the Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis. While direct evidence for this compound-induced phosphorylation of all components in this pathway is still emerging, the established effects of β-agonists on muscle growth strongly point to its involvement. The proposed mechanism involves cAMP-mediated activation of Akt, which in turn phosphorylates and activates the mammalian target of rapamycin (mTOR).

Activated mTORC1 (mTOR complex 1) then phosphorylates two key downstream effectors:

-

p70 S6 Kinase (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery, thereby increasing the cell's capacity for protein synthesis.

-

eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to participate in the formation of the eIF4F complex, which is a rate-limiting step in the initiation of cap-dependent translation.

Effects on Protein Metabolism

The hypertrophic effect of this compound is a result of a net positive balance between protein synthesis and protein degradation.

Stimulation of Protein Synthesis

This compound administration has been consistently shown to increase the rate of skeletal muscle protein synthesis. This is a primary driver of the observed muscle growth.

| Species | Muscle | Treatment | Change in Fractional Synthesis Rate (%/day) | Reference |

| Ovine | Longissimus dorsi | 2.5 mg/day this compound infusion | 1.45 to 3.01 | [2] |

| Rat | Gastrocnemius + Plantaris | 25 mg/kg this compound in diet | 55.6% increase in protein gain | [1] |

| Rat | Gastrocnemius + Plantaris | 150 mg/kg this compound in diet | 33.3% increase in protein gain | [1] |

Inhibition of Protein Degradation

In addition to stimulating protein synthesis, this compound also contributes to muscle hypertrophy by reducing the rate of protein degradation. This is achieved through the modulation of two key proteolytic systems: the calpain system and the ubiquitin-proteasome system.

The calpain system consists of calcium-dependent proteases (calpains) and their endogenous inhibitor, calpastatin. Beta-agonists, including this compound, have been shown to alter the activity of this system, generally leading to a decrease in overall proteolytic potential. Studies have reported that this compound treatment can increase the activity and mRNA expression of calpastatin.

| Species | Muscle | Treatment | Change in Calpastatin Activity | Change in Calpastatin mRNA | Reference |

| Ovine | Longissimus dorsi | 8 days of this compound feeding | Significant increase | Significant increase |

The ubiquitin-proteasome system is a major pathway for the degradation of cellular proteins. Key components of this system are the E3 ubiquitin ligases, which target specific proteins for degradation. Two muscle-specific E3 ligases, Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx/atrogin-1), are upregulated during muscle atrophy. Beta-agonist signaling is thought to suppress the expression of these genes, thereby reducing protein breakdown.

Effects on Muscle Fiber Characteristics

This compound-induced hypertrophy is characterized by an increase in the cross-sectional area (CSA) of individual muscle fibers. This effect is often more pronounced in fast-twitch (Type II) muscle fibers compared to slow-twitch (Type I) fibers.

Quantitative Data on Muscle Fiber Cross-Sectional Area

| Species | Muscle | Fiber Type | Treatment | % Increase in CSA | Reference |

| Lamb | Longissimus dorsi | Type II | 10 ppm this compound in diet for 8 weeks | ~50% | |

| Lamb | Semitendinosus | Type II | 10 ppm this compound in diet for 8 weeks | ~50% | |

| Friesian Bulls | Longissimus | Type I | 0.06 mg/kg LW/day for 90 days | Significant increase | |

| Friesian Bulls | Longissimus | Type IIB | 0.06 mg/kg LW/day for 90 days | Significant increase |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Measurement of Protein Synthesis

This method involves the administration of a stable isotope-labeled amino acid (e.g., [1-13C]leucine). The rate of incorporation of the labeled amino acid into muscle protein is then measured over time using mass spectrometry.

Protocol Outline:

-

Establish a baseline by collecting a muscle biopsy prior to treatment.

-

Administer a primed, continuous infusion of the stable isotope-labeled amino acid.

-

Administer this compound or a placebo.

-

Collect subsequent muscle biopsies at defined time points.

-

Isolate proteins from the muscle tissue.

-

Hydrolyze the proteins into their constituent amino acids.

-

Analyze the isotopic enrichment of the amino acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the fractional synthetic rate (FSR) based on the rate of tracer incorporation.

This is a non-radioactive method that utilizes the antibiotic puromycin, an analog of tyrosyl-tRNA. Puromycin is incorporated into newly synthesized polypeptide chains, and the amount of incorporated puromycin is detected by western blotting using an anti-puromycin antibody.

Protocol Outline:

-

Treat animals or cultured muscle cells with this compound or a control.

-

Administer a low dose of puromycin for a short period (e.g., 30 minutes) before tissue/cell collection.

-

Harvest skeletal muscle tissue or cells and prepare protein lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for puromycin.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensity to determine the relative rate of protein synthesis.

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the activation of signaling proteins by identifying their phosphorylation status.

Protocol Outline:

-

Prepare protein lysates from this compound-treated and control muscle samples, ensuring the inclusion of phosphatase inhibitors to preserve phosphorylation.

-

Determine protein concentration to ensure equal loading.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total amount of the protein of interest to normalize the phosphorylation signal.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the relative changes in the mRNA expression of genes of interest, such as those encoding for ubiquitin ligases or myostatin.

Protocol Outline:

-

Isolate total RNA from muscle tissue using a suitable method (e.g., TRIzol reagent).

-

Assess RNA quality and quantity.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qPCR using the cDNA as a template, gene-specific primers (e.g., for MuRF1, MAFbx), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Monitor the amplification in real-time.

-

Determine the cycle threshold (Ct) values.

-

Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

The mechanism of action of this compound in skeletal muscle is a multi-faceted process initiated by its binding to β2-adrenergic receptors. The subsequent activation of the cAMP signaling pathway leads to a significant increase in protein synthesis, mediated at least in part by the Akt/mTOR pathway, and a reduction in protein degradation through the modulation of the calpain and ubiquitin-proteasome systems. This comprehensive understanding of this compound's molecular actions provides a solid foundation for the development of novel therapeutic strategies targeting muscle wasting conditions. Further research to fully delineate the downstream effectors of PKA and to obtain more detailed quantitative data on the dose- and time-dependent effects of this compound on all aspects of this signaling network will be invaluable for the advancement of this field.

References

- 1. Effects of the beta-agonist, this compound, on growth, body composition and energy expenditure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of acute and chronic administration of the beta-agonist, this compound, on protein synthesis in ovine skin and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Cimaterol: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimaterol is a potent β-adrenergic agonist known for its repartitioning effects, promoting muscle growth and reducing fat deposition in various animal species.[1][2][3] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models, including cattle, sheep, swine, and poultry. The information presented herein is intended to support research, drug development, and a deeper understanding of the physiological and metabolic actions of this compound.

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound exerts its effects by binding to and activating β-adrenergic receptors, primarily the β2 subtype, on the surface of cells.[4] This interaction initiates a cascade of intracellular signaling events, leading to a variety of physiological responses.

Signaling Pathway:

Activation of the β-adrenergic receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in altered gene expression and cellular function. This pathway is fundamental to the anabolic effects on muscle and catabolic effects on adipose tissue.

Caption: this compound signaling pathway via β-adrenergic receptor activation.

Physiological Effects:

The primary pharmacodynamic effects of this compound across various animal species include:

-

Increased Muscle Mass: this compound stimulates protein synthesis and reduces protein degradation in skeletal muscle, leading to muscle hypertrophy. This is particularly evident in type II muscle fibers.

-

Decreased Fat Deposition: It enhances lipolysis, the breakdown of fat, in adipose tissue.

-

Improved Feed Efficiency: In some species, this compound administration has been shown to improve feed efficiency.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound varies among different animal species. Understanding these differences is crucial for dose determination and ensuring efficacy and safety.

Quantitative Pharmacokinetic Data

| Parameter | Animal Model | Value | Reference |

| Half-life (t½) | Holstein Steers (IV) | Distribution phase: 2.5 minElimination phase: 54 min | |

| Volume of Distribution (Vd) | Holstein Steers (IV) | 4.1 L/kg | |

| Central Compartment Volume (Vc) | Holstein Steers (IV) | 0.76 L/kg | |

| Elimination Rate Constant (kel) | Holstein Steers (IV) | 0.074/min | |

| Transfer Rate Constant (k12) | Holstein Steers (IV) | 0.177/min | |

| Transfer Rate Constant (k21) | Holstein Steers (IV) | 0.054/min | |

| Urinary Excretion | Holstein Steers (IV) | 18.3% of dose in 8 hours | |

| Receptor Binding Affinity (Kd) | L6 Myogenic Cells | 26 nM | |

| EC50 for Protein Synthesis | L6 Myogenic Cells | ~5 nM |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Study in Steers

A representative experimental workflow for a pharmacokinetic study is outlined below.

Caption: Experimental workflow for a pharmacokinetic study of this compound in steers.

Methodological Details:

-

Animal Model: Growing Holstein steers (e.g., 276 +/- 24 kg).

-

Drug Administration: Bolus intravenous injection of a known dose (e.g., 15 mg of this compound). Oral administration can also be performed by mixing the drug with feed.

-

Sample Collection: Blood samples are collected at various time points post-administration. Urine can also be collected to determine excretion patterns.

-

Analytical Method: this compound concentrations in plasma and urine are typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection. More sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also employed for residue analysis.

Pharmacodynamic Study in Swine

The following diagram illustrates a typical experimental design to evaluate the effects of this compound on growth and carcass characteristics.

Caption: Experimental design for a pharmacodynamic study of this compound in swine.

Methodological Details:

-

Animal Model: Finishing swine (e.g., 64.5 to 103.7 kg live weight).

-

Drug Administration: this compound is incorporated into the feed at different concentrations.

-

Data Collection: Growth rate and feed efficiency are monitored. After a defined feeding period (e.g., 7 weeks), animals are slaughtered, and carcass composition is analyzed.

-

Parameters Measured: Key parameters include backfat thickness, loin eye area, and weights of specific muscles.

Summary and Conclusion

This compound is a potent β-adrenergic agonist with significant repartitioning effects in various animal models. Its pharmacodynamic actions are mediated through the β-adrenergic signaling pathway, leading to increased muscle protein accretion and decreased fat deposition. The pharmacokinetic profile of this compound, characterized by a relatively short half-life in cattle, influences its dosing regimen and duration of action. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the properties of this and similar compounds. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of animal science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound, a beta-adrenergic agonist, on lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Historical Overview of the Effect of β-Adrenergic Agonists on Beef Cattle Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Investigating the endocrine and metabolic effects of Cimaterol administration in livestock.

An In-depth Examination for Researchers and Drug Development Professionals

Cimaterol, a beta-adrenergic agonist, has been the subject of extensive research in livestock production for its potent repartitioning effects, namely the promotion of muscle growth and the reduction of fat deposition. This technical guide provides a comprehensive overview of the endocrine and metabolic alterations induced by this compound administration in key livestock species. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and animal science.

Endocrine Effects of this compound

This compound exerts its influence by interacting with beta-adrenergic receptors, primarily in muscle and adipose tissues. This interaction triggers a cascade of intracellular events that ultimately alter the hormonal milieu of the animal. The endocrine response to this compound can be both acute and chronic, with notable changes in several key hormones that regulate growth and metabolism.

Hormonal Responses in Bovine Species

Studies in steers have demonstrated significant alterations in plasma hormone concentrations following this compound administration. Acutely, this compound has been shown to increase insulin and decrease growth hormone (GH) concentrations.[1] Chronically, however, the effects can be different, with observed increases in GH and decreases in Insulin-like Growth Factor-I (IGF-I) concentrations.[1]

Table 1: Hormonal Changes in Friesian Steers Treated with this compound (0.09 mg/kg body weight/day)

| Hormone | Acute Effect (Day 1) | Chronic Effect (Day 13) |

| Growth Hormone (GH) | Decreased | Increased |

| Insulin | Increased | - |

| Insulin-like Growth Factor-I (IGF-I) | No significant change | Decreased |

| Thyroxine (T4) | No significant change | - |

| Triiodothyronine (T3) | No significant change | - |

| Cortisol | No significant change | - |

Data synthesized from studies on Friesian steers.[1]

Hormonal Responses in Ovine Species

In lambs, this compound administration has been linked to significant changes in the endocrine profile, which may be crucial to its mechanism of altering muscle accretion.[2] Notably, plasma insulin and IGF-1 concentrations were found to be lower in lambs fed this compound.[2] Conversely, plasma somatotropin (growth hormone) levels were significantly elevated with chronic administration.

Table 2: Hormonal Changes in Dorset Wether Lambs Treated with this compound (10 ppm in diet)

| Hormone | Effect at 6 weeks |

| Insulin | Decreased by 55% |

| Insulin-like Growth Factor-1 (IGF-1) | Decreased by 34% |

| Somatotropin (GH) | Increased 2.3-fold |

| Cortisol | Unaffected |

| Prolactin | Unaffected |

Data from a study on Dorset wether lambs.

Metabolic Effects of this compound

The metabolic consequences of this compound administration are closely intertwined with its endocrine effects. The primary metabolic shifts involve the partitioning of nutrients away from adipose tissue and towards muscle protein synthesis.

Effects on Protein Metabolism

This compound is a potent anabolic agent in skeletal muscle. It has been shown to increase muscle mass by stimulating protein synthesis and, in some cases, decreasing protein degradation. In lambs, this compound-induced muscle hypertrophy is associated with a rapid increase in muscle RNA and protein accretion. Studies in sheep have demonstrated a marked increase in muscle protein fractional synthesis rate (FSR) during this compound infusion. Interestingly, this increase in muscle protein synthesis can be counterbalanced by a reduction in protein synthesis in other tissues, such as the skin.

Effects on Lipid Metabolism

This compound promotes the breakdown of fat (lipolysis) and inhibits the synthesis of new fatty acids (lipogenesis) in adipose tissue. This leads to a reduction in carcass fat. In rats, this compound has been shown to selectively stimulate lipolysis in white adipose tissue and increase lipoprotein lipase activity in skeletal muscle, thereby directing energy away from fat storage and towards muscle accretion.

Effects on Energy Metabolism

The administration of this compound can also impact overall energy expenditure. In rats, this compound has been observed to increase heat production, leading to a reduction in the gross efficiency of energy retention.

Metabolite Changes in Blood

Reflecting the shifts in protein and lipid metabolism, this compound administration alters the concentrations of various metabolites in the blood.

Table 3: Plasma Metabolite Changes in Friesian Steers Treated with this compound (0.09 mg/kg body weight/day)

| Metabolite | Acute Effect (Day 1) | Chronic Effect (Day 13) |

| Glucose | Increased | - |

| Non-Esterified Fatty Acids (NEFA) | Increased | Increased |

| Urea | Decreased | - |

Data synthesized from studies on Friesian steers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for studying its effects.

Detailed Experimental Protocols

The following sections outline typical methodologies employed in studies investigating the effects of this compound.

Animal Models and Treatment Administration

-

Species: Common models include Friesian steers, Dorset wether lambs, and various swine breeds.

-

Housing and Diet: Animals are typically housed in individual pens to monitor feed intake and are fed a controlled diet, such as grass silage ad libitum for steers or a complete mixed, high-concentrate diet for lambs.

-

Administration: this compound can be administered orally, often dissolved in an acidified distilled water vehicle, or mixed directly into the feed. Dosages vary depending on the study, for example, 0.09 mg/kg of body weight per day for steers or 10 ppm in the diet for lambs.

Blood Sampling and Analysis

-

Sampling: To assess acute and chronic effects, blood samples are often collected at frequent intervals before and after this compound administration on specific days of the treatment period (e.g., day 1 and day 13).

-

Hormone Assays: Plasma concentrations of hormones such as GH, insulin, IGF-I, T3, T4, and cortisol are typically measured using validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

-

Metabolite Assays: Plasma levels of glucose, non-esterified fatty acids (NEFA), and urea are determined using standard enzymatic colorimetric assays.

Muscle and Adipose Tissue Analysis

-

Tissue Collection: At the end of the experimental period, animals are euthanized, and specific muscles (e.g., longissimus dorsi, semitendinosus) and adipose tissue depots are dissected and weighed.

-

Compositional Analysis: Muscle and adipose tissue samples can be analyzed for protein, fat, and moisture content.

-

Histology: Muscle fiber type and cross-sectional area can be determined through histological staining.

-

Gene and Protein Expression: Techniques such as quantitative PCR (qPCR) and Western blotting can be used to analyze the expression of genes and proteins involved in muscle growth and lipid metabolism.

Conclusion

This compound administration in livestock induces a complex array of endocrine and metabolic changes that collectively lead to a significant repartitioning of nutrients. The primary effects include the stimulation of muscle protein synthesis and the inhibition of fat deposition, mediated by alterations in the concentrations of key hormones such as growth hormone, insulin, and IGF-I. A thorough understanding of these mechanisms is essential for the development of safe and effective growth-promoting agents in animal agriculture. Further research is warranted to fully elucidate the long-term effects and potential for carry-over effects of this compound and other beta-adrenergic agonists.

References

The Impact of Cimaterol on Energy Metabolism in Obese and Lean Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimaterol, a potent β-adrenergic agonist, has demonstrated significant effects on energy metabolism, promoting a repartitioning of energy from adipose tissue to skeletal muscle. This guide provides an in-depth analysis of the impact of this compound on energy metabolism in both genetically obese (ob/ob) and lean mouse models. Through a comprehensive review of preclinical studies, this document summarizes key quantitative data, details experimental methodologies, and elucidates the underlying signaling pathways. The findings indicate that while this compound stimulates energy expenditure and thermogenesis in both obese and lean mice, its effects on overall energy balance are more pronounced in the obese phenotype. This is largely attributed to a comparatively lower increase in energy intake in obese mice in response to the treatment. Furthermore, this compound effectively reverses hyperinsulinemia in obese models, highlighting its potential as a therapeutic agent for metabolic disorders.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the effects of this compound on body composition and energy metabolism in both obese and lean mouse models.

| Parameter | Mouse Model | Treatment Group | Change from Control | Reference |

| Body Weight Gain | Lean | This compound (25 mg/kg diet) | ↓ | [1] |

| Lean | This compound (150 mg/kg diet) | ↓ | [1] | |

| Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | ↓ (less than lean) | [2] | |

| Fat Gain | Lean | This compound (25 mg/kg diet) | ↓ (or fat loss) | [1] |

| Lean | This compound (150 mg/kg diet) | ↓ (or fat loss) | [1] | |

| Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | ↓ | ||

| Protein Gain | Lean | This compound (25 mg/kg diet) | ↑ | |

| Lean | This compound (150 mg/kg diet) | ↑ | ||

| Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | ↑ | ||

| Energy Expenditure / Heat Production | Lean | This compound (25 and 150 mg/kg diet) | ↑ from 776 to 863 kJ/kg body-weight^0.75 | |

| Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | ↑ (comparable to lean) | ||

| Energy Intake | Lean | This compound (140 or 280 µ g/kcal diet) | ↑ | |

| Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | ↑ (less than lean) | ||

| Plasma Insulin | Obese (ob/ob) | This compound (140 or 280 µ g/kcal diet) | Abolished hyperinsulinemia |

Experimental Protocols

Key Study in Obese and Lean Mice

Objective: To compare the effects of this compound on energy metabolism in genetically obese (ob/ob) and lean mice.

-

Animal Models: Male genetically obese (ob/ob) and lean C57BL/6J mice.

-

Housing: Mice were individually housed with a 12-hour light-dark cycle.

-

Diet: A high-carbohydrate diet was provided.

-

This compound Administration: this compound was mixed into the diet at concentrations of 140 or 280 µ g/kcal .

-

Treatment Duration: 3 or 9 weeks.

-

Metabolic Measurements:

-

Energy Expenditure: Measured via indirect calorimetry.

-

Brown Adipose Tissue (BAT) Thermogenic Activity: Assessed by measuring mitochondrial guanosine diphosphate (GDP) binding.

-

Body Composition Analysis: Not explicitly detailed in the abstract, but implied through measurements of skeletal muscle gain.

-

Plasma Analysis: Plasma insulin and corticosterone concentrations were determined.

-

Study in Rats (for supplementary data)

Objective: To quantify the effects of this compound on growth, body composition, and energy expenditure in rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Diet: A semi-synthetic diet.

-

This compound Administration: this compound was incorporated into the diet at 0, 25, or 150 mg/kg.

-

Treatment Duration: 12 days.

-

Methodology: Comparative slaughter technique was used to determine net changes in the weight and composition of the carcass and various tissues.

-

Energy Expenditure: Heat production was calculated from energy balance data.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by acting as an agonist for β-adrenergic receptors, primarily the β2 and β3 subtypes, which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events that differ in adipose and muscle tissues, leading to the observed repartitioning effects.

Experimental Workflow for Investigating this compound's Effects

Caption: Experimental workflow for studying this compound's metabolic effects.

This compound-Induced Signaling in Adipose Tissue

In adipose tissue, this compound binding to β-adrenergic receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). Activated HSL promotes the hydrolysis of stored triglycerides into free fatty acids and glycerol, a process known as lipolysis. In brown adipose tissue (BAT), this signaling cascade also leads to the upregulation of Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, resulting in the dissipation of energy as heat (thermogenesis).

Caption: this compound signaling in adipose tissue leading to lipolysis and thermogenesis.

This compound-Induced Signaling in Skeletal Muscle

In skeletal muscle, the activation of β-adrenergic receptors by this compound and the subsequent rise in cAMP and PKA activity are thought to contribute to an increase in protein synthesis and a decrease in protein degradation, leading to muscle hypertrophy. While the precise downstream targets of PKA in this process are complex and not fully elucidated, it is proposed to involve the modulation of pathways that control protein translation and degradation.

Caption: Proposed signaling of this compound in skeletal muscle promoting protein accretion.

Conclusion

This compound demonstrates potent effects on energy metabolism in both obese and lean mouse models, primarily by stimulating energy expenditure and repartitioning nutrients towards muscle accretion and away from fat storage. Its ability to abolish hyperinsulinemia in obese mice suggests a potential therapeutic role in metabolic diseases. The differential response in energy intake between obese and lean models underscores the complexity of energy balance regulation and highlights the need for further investigation into the central effects of this compound. The detailed data and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of β-adrenergic agonists in the context of obesity and metabolic syndrome.

References

Cellular and Molecular Effects of Cimaterol on Myogenic Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimaterol, a potent β-adrenergic agonist, has been a subject of interest for its anabolic effects on skeletal muscle. This technical guide provides an in-depth analysis of the known and extrapolated cellular and molecular effects of this compound on myogenic cell lines, with a specific focus on the L6 (rat) and G8-1 (mouse) cell lines. While direct research on this compound's interaction with these specific cell lines is limited, this paper synthesizes findings from studies on other β-agonists, particularly in L6 cells, to provide a comprehensive overview of the likely mechanisms of action. This guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in muscle biology and drug development.

Introduction to this compound and Myogenic Cell Lines

This compound is a β-adrenergic agonist that has been shown to promote muscle growth and protein accretion in various animal models. Its effects are primarily mediated through the activation of β-adrenergic receptors on the surface of muscle cells, triggering a cascade of intracellular signaling events.

Myogenic cell lines are indispensable tools for studying the cellular and molecular processes of myogenesis, the formation of muscle tissue. The L6 cell line, derived from rat skeletal muscle, and the G8-1 cell line, a subclone of the G8 mouse myogenic cell line, are well-established models for investigating myoblast proliferation, differentiation, and the formation of myotubes. Understanding the interaction of compounds like this compound with these cell lines is crucial for elucidating their mechanisms of action and potential therapeutic applications.

Effects of β-Adrenergic Agonists on the L6 Myogenic Cell Line

Direct studies on the effects of this compound on the L6 cell line are not extensively available in the current literature. However, research on other β-agonists, such as formoterol, provides significant insights into the potential molecular pathways affected by this compound in these cells.

Proliferation and Differentiation

Studies on the β2-adrenergic receptor agonist formoterol have demonstrated a significant impact on L6 myoblast differentiation. Treatment with formoterol has been shown to suppress myoblast differentiation into myotubes in a dose- and time-dependent manner[1][2][3]. This is evidenced by a reduction in the expression of key myogenic marker proteins like Myosin Heavy Chain (MHC)[1][2]. Conversely, the use of a β2-AR antagonist, ICI-118,551, has been observed to upregulate MHC expression, further implicating the β2-adrenergic receptor in the modulation of L6 myoblast differentiation.

While the direct effect of this compound on L6 proliferation is not documented, β-agonists have been shown to promote proliferation in other myogenic cell lines like C2C12. It is plausible that this compound could have a similar proliferative effect on L6 myoblasts, which would be consistent with its observed inhibitory effect on differentiation, as myoblasts typically exit the cell cycle to differentiate.

Molecular Signaling Pathways

The inhibitory effect of β-agonists on L6 differentiation is primarily mediated through the PI3K/AKT signaling pathway . Pharmacological inhibition studies have revealed that the PI3K-AKT pathway is a critical signaling route for myotube formation in L6 cells. Formoterol has been shown to inhibit the activation of PI3K-AKT signaling, but not the ERK signaling pathway. Furthermore, formoterol selectively inhibits the activation of AKT by Insulin-like Growth Factor-I (IGF-I), a potent inducer of myogenesis, but not by insulin.

In addition to the PI3K/AKT pathway, β2-adrenergic stimulation in L6 cells has been shown to increase glycogen synthesis through a PI3K-dependent pathway that is independent of cyclic AMP (cAMP). β-adrenergic signaling in L6 cells also plays a role in regulating cell contractility.

Quantitative Data Summary: Effects of β-Agonists on L6 Myoblasts

| Parameter | β-Agonist Treatment | Observed Effect | Key Signaling Pathway | Reference |

| Myoblast Differentiation | Formoterol (long-acting β2-agonist) | Strong suppression | Inhibition of PI3K/AKT | |

| Myosin Heavy Chain (MHC) Expression | Formoterol, Terbutaline (short-acting β2-agonist) | Decreased | Inhibition of PI3K/AKT | |

| Myosin Heavy Chain (MHC) Expression | ICI-118,551 (β2-antagonist) | Increased | N/A | |

| Glycogen Synthesis | Isoprenaline (non-selective β-agonist) | Increased | PI3K pathway (cAMP-independent) |

Effects of β-Adrenergic Agonists on the G8-1 Myogenic Cell Line

Information regarding the specific effects of this compound or other β-agonists on the G8-1 myogenic cell line is extremely limited in the published literature. One study abstract indicates that a range of β2-adrenoceptor agonists exhibit anabolic effects in a clonal G8.P8 cell line, suggesting an increase in the biosynthesis of contractile proteins like actins and troponins. However, detailed quantitative data and the underlying molecular mechanisms are not provided.

Given that G8-1 is a myogenic cell line with the capacity to differentiate and form myotubes, it is plausible that it expresses β-adrenergic receptors and would respond to β-agonists like this compound. The nature of this response, whether it is primarily proliferative or differentiative, would require direct experimental investigation. Based on the findings in C2C12 and the anabolic effects suggested in the G8.P8 line, it is reasonable to hypothesize that this compound could promote protein accretion in differentiated G8-1 myotubes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of studying β-agonist effects on L6 myogenic cells. These protocols can be adapted for investigating the effects of this compound.

L6 Cell Culture and Differentiation

-

Cell Line: Rat L6 myoblasts (e.g., ATCC CRL-1458).

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, 4.5 g/L glucose, 50 U/mL Penicillin, and 50 µg/mL Streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum or 2% FBS, along with antibiotics.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: When L6 myoblasts reach approximately 80-90% confluency, the growth medium is replaced with differentiation medium. The medium is typically changed every 48 hours. Differentiation is morphologically characterized by the fusion of myoblasts into multinucleated myotubes.

Western Blot Analysis for Myogenic Markers

-

Cell Lysis: Differentiated myotubes are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against myogenic markers such as Myosin Heavy Chain (MHC) and GAPDH (as a loading control).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Analysis of Signaling Pathways (PI3K/AKT)

-

Treatment and Lysis: L6 cells are treated with the β-agonist (e.g., formoterol or this compound) at various concentrations and time points. For pathway inhibition, cells are pre-treated with specific inhibitors like LY294002 (PI3K inhibitor) before agonist stimulation.

-

Western Blotting: Cell lysates are subjected to Western blot analysis as described above, using primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins, such as Akt (p-Akt and total Akt) and ERK (p-ERK and total ERK).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of β-Agonist Mediated Inhibition of L6 Myoblast Differentiation

Caption: β-agonist signaling inhibits L6 differentiation via the PI3K/AKT pathway.

Experimental Workflow for Analyzing this compound's Effect on L6 Differentiation

Caption: Workflow for studying this compound's effects on L6 myoblast differentiation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a β-adrenergic agonist, likely influences the proliferation and differentiation of L6 and G8-1 myogenic cell lines. In L6 cells, the mechanism is anticipated to involve the inhibition of the PI3K/AKT signaling pathway, leading to a suppression of myoblast differentiation. For G8-1 cells, while data is sparse, an anabolic effect on protein synthesis is plausible.

To provide a more definitive understanding, future research should focus on directly investigating the effects of this compound on L6 and G8-1 cell lines. Key research questions to address include:

-

What is the dose-dependent effect of this compound on the proliferation and differentiation of L6 and G8-1 myoblasts?

-

Does this compound modulate the PI3K/AKT pathway in G8-1 cells in a manner similar to that observed with other β-agonists in L6 cells?

-

What is the expression profile of β-adrenergic receptor subtypes in L6 and G8-1 cells, and how does this influence their response to this compound?

-

What are the downstream gene expression changes in these cell lines following this compound treatment?

Answering these questions will not only enhance our fundamental understanding of β-agonist action in skeletal muscle but also provide valuable information for the development of novel therapeutic strategies for muscle-related disorders.

References

- 1. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

The Role of Cimaterol in Modulating Muscle and Fat Deposition in Finishing Swine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of cimaterol, a β-adrenergic agonist, on muscle and fat deposition in finishing swine. It synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and the underlying physiological mechanisms through signaling pathway diagrams.

Executive Summary

This compound acts as a repartitioning agent in finishing swine, redirecting nutrients from fat deposition (lipogenesis) towards muscle growth (protein accretion). This results in leaner carcasses with increased muscle mass and reduced fat content. The primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to a cascade of intracellular events that modulate metabolic processes in both muscle and adipose tissues. While effective in finishing pigs, studies have shown that its impact on younger, growing pigs may be less pronounced.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound on finishing swine.

Study on Growth and Carcass Characteristics of Finishing Swine

-

Objective: To evaluate the effects of varying levels of this compound on the growth rate, feed efficiency, and carcass composition of finishing swine.[1][2][3]

-

Experimental Design: A randomized complete-block design was utilized.[1][2]

-

Animals: A total of 240 crossbred pigs were used in the study.

-

Weight Range: The pigs were studied from an initial weight of approximately 64.5 kg to a final weight of 103.7 kg.

-

Treatment Groups: The pigs were allocated to four dietary treatment groups with varying concentrations of this compound: 0 ppm (control), 0.25 ppm, 0.50 ppm, and 1.0 ppm.

-

Feeding Regimen: The diets were provided ad libitum for a duration of 7 weeks.

-

Data Collection: Measurements included growth rate, feed intake, and feed efficiency. Post-slaughter carcass evaluations were conducted to determine fat depth, loin eye area, and weights of specific muscles.

Study on this compound as a Repartitioning Agent

-

Objective: To investigate the efficacy of this compound as a repartitioning agent in the diet of finishing pigs.

-

Experimental Design: A randomized complete-block design was employed with four treatments and six blocks per treatment.

-

Animals: One hundred ninety-two crossbred pigs were used.

-

Initial Weight: The pigs had an initial weight of 61 kg.

-

Treatment Groups: Pigs were fed a corn-soybean meal control diet or the control diet supplemented with this compound at 0.25, 0.50, or 1.00 mg/kg of diet.

-

Slaughter Weight: Pigs were slaughtered when the average pen weight reached 105 kg.

-

Data Collection: Data on average daily gain, feed conversion ratio, longissimus muscle area, fat depth, and predicted muscle mass were collected.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from studies on the effects of this compound on the performance and carcass characteristics of finishing swine.

Table 1: Effects of this compound on Growth Performance of Finishing Swine

| Parameter | Control (0 ppm) | 0.25 ppm this compound | 0.50 ppm this compound | 1.0 ppm this compound | Reference |

| Average Daily Gain (kg) | No significant alteration | No significant alteration | No significant alteration | No significant alteration | |

| Feed Intake | Depressed | Depressed | Depressed | Depressed | |

| Feed Efficiency | Improved | Improved | Improved | Improved |

Table 2: Effects of this compound on Carcass Characteristics of Finishing Swine

| Parameter | Control (0 ppm) | This compound-Fed | % Change | Reference |

| 10th Rib Fat Depth | - | - | -13.2% | |

| P2 Fat Measurement | - | - | -9.3% | |

| Average Backfat | - | - | -9.2% | |

| Loin Eye Area | - | - | +10.9% | |

| Semitendinosus Muscle Weight | - | - | +11.8% | |

| Biceps Femoris Muscle Weight | - | - | +8.9% |

Signaling Pathways of this compound

This compound exerts its effects by binding to β-adrenergic receptors on the surface of muscle and fat cells. This interaction triggers a cascade of intracellular signaling events that ultimately alter the metabolic state of these tissues.

Signaling in Adipose Tissue

In fat cells, the binding of this compound to β-adrenergic receptors stimulates lipolysis (the breakdown of fat) and inhibits lipogenesis (the synthesis of fat).

Signaling in Muscle Tissue

In muscle cells, this compound promotes protein synthesis and inhibits protein degradation, leading to muscle hypertrophy.

Experimental Workflow

The general workflow for a typical study investigating the effects of this compound in finishing swine is outlined below.

References

Understanding Cimaterol's Binding Affinity to Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of cimaterol to beta-adrenergic receptors (β-ARs). This compound is a potent β-adrenergic agonist, and understanding its interaction with receptor subtypes is crucial for research and development in pharmacology and veterinary medicine. This document provides quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound and Comparative Agonists

The binding affinity and potency of this compound at β-adrenergic receptor subtypes have been characterized using various in vitro assays. The following tables summarize the key quantitative data for this compound and provide a comparative perspective with other well-known β-agonists like ractopamine and salbutamol.

Table 1: Binding Affinity and Potency of this compound at Adrenergic Receptors

| Compound | Receptor Subtype | Species | Preparation | Affinity/Potency Metric | Value |

| This compound | Human β1-AR | Human | Recombinant CHO Cells | pEC50 | 8.13[1] |

| This compound | Human β2-AR | Human | Recombinant CHO Cells | pEC50 | 8.78[1] |

| This compound | Human β3-AR | Human | Recombinant CHO Cells | pEC50 | 6.62[1] |

| This compound | β-AR | Rat | Plantaris Muscle Membranes | K_d | 0.68 µM[2] |

| This compound | β-AR | Rat | Soleus Muscle Membranes | K_d | 0.92 µM[2] |

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. K_d (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower K_d value indicates a higher binding affinity.

Table 2: Comparative Binding Affinities of Other Beta-Adrenergic Agonists

| Compound | Receptor Subtype | Species | Preparation | Affinity Metric | Value (nM) |

| Salbutamol | Human β1-AR | Human | Recombinant CHO Cells | K_i | 436.5 |

| Salbutamol | Human β2-AR | Human | Recombinant CHO Cells | K_i | 15.1 |

| Salbutamol | Human β3-AR | Human | Recombinant CHO Cells | K_i | 891.3 |

| Ractopamine | β-AR | Porcine | Adipose Tissue | K_i | 856 |

| Clenbuterol | β-AR | Porcine | Adipose Tissue | K_i | 126 |

K_i (inhibition constant) is a measure of the affinity of a competing ligand. A lower K_i value indicates a higher affinity for the receptor.

Beta-Adrenergic Receptor Signaling Pathway

This compound, as a β-adrenergic agonist, initiates a well-defined signaling cascade upon binding to its receptor. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to a stimulatory G-protein (Gs). This triggers a series of intracellular events, primarily mediated by the production of the second messenger cyclic AMP (cAMP).

Experimental Protocols: Competition Radioligand Binding Assay

To determine the binding affinity (Ki) of an unlabeled compound such as this compound, a competition radioligand binding assay is the gold standard. This assay measures the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from a cell line stably expressing the human β-adrenergic receptor subtype of interest (e.g., CHO-K1 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors, such as [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol.

-

Unlabeled Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For radioactivity counting.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A vacuum manifold for rapid filtration.

-

Scintillation Counter: To measure radioactivity.

Experimental Workflow

The following diagram illustrates the key steps in a competition radioligand binding assay.

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture cells expressing the target β-adrenergic receptor subtype to confluence.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

-

-

Assay Setup:

-

On the day of the assay, thaw the membrane preparation and dilute it to the desired concentration in the assay buffer.

-

Prepare serial dilutions of this compound over a wide concentration range.

-

Prepare the radioligand solution at a fixed concentration, typically at or below its K_d value for the receptor.

-

-

Incubation:

-

In a 96-well plate, combine the receptor membranes, the radioligand solution, and either the this compound solution (for competition) or buffer (for total binding).

-

To determine non-specific binding, a separate set of wells should contain the receptor membranes, radioligand, and a high concentration of a known β-adrenergic antagonist (e.g., propranolol).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity of each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

-

Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

-

This comprehensive guide provides a detailed overview of this compound's binding to beta-adrenergic receptors, equipping researchers and professionals with the necessary data and methodologies for further investigation.

References

Methodological & Application

Application Notes and Protocols for the Oral Administration of Cimaterol in Swine Growth Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting swine growth studies involving the oral administration of the β-adrenergic agonist, Cimaterol. The information is compiled from peer-reviewed research to ensure scientific validity and practical applicability in a research setting.

Introduction

This compound is a β-adrenergic agonist that has been shown to act as a repartitioning agent in several animal species, including swine.[1] It effectively redirects nutrients from fat deposition (lipogenesis) to muscle protein accretion (protein synthesis), resulting in leaner carcasses with increased muscle mass.[2][3][4] Understanding the appropriate protocol for its oral administration is critical for conducting accurate and reproducible growth studies in swine.

Mechanism of Action

This compound exerts its effects by binding to β-adrenergic receptors on the surface of target cells, primarily in muscle and adipose tissues. This binding activates a G-protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). In muscle cells, this cascade stimulates protein synthesis and hypertrophy. Conversely, in adipocytes, it enhances lipolysis (the breakdown of fat) and inhibits lipogenesis (the synthesis of fat).

Data Presentation: Effects of Oral this compound on Finishing Swine

The following tables summarize the quantitative data from a key study evaluating the effects of different dietary concentrations of this compound on the growth performance and carcass characteristics of finishing swine over a 7-week period.[2]

Table 1: Growth Performance of Finishing Swine Fed this compound

| Parameter | Control (0 ppm) | 0.25 ppm this compound | 0.50 ppm this compound | 1.0 ppm this compound |

| Initial Weight (kg) | 64.5 | 64.5 | 64.5 | 64.5 |

| Final Weight (kg) | 103.7 | 103.7 | 103.7 | 103.7 |

| Average Daily Gain (kg) | No significant alteration | No significant alteration | No significant alteration | No significant alteration |

| Average Daily Feed Intake | Not specified (baseline) | Depressed | Depressed | Depressed |

| Feed Efficiency (Gain/Feed) | Not specified (baseline) | Improved | Improved | Improved |

Source: Adapted from Jones et al., 1985.

Table 2: Carcass Characteristics of Finishing Swine Fed this compound

| Parameter | Control (0 ppm) | % Change (0.25 ppm) | % Change (0.50 ppm) | % Change (1.0 ppm) |

| 10th Rib Fat Depth | Baseline | -13.2% | -13.2% | -13.2% |

| P2 Backfat | Baseline | -9.3% | -9.3% | -9.3% |

| Average Backfat | Baseline | -9.2% | -9.2% | -9.2% |

| Loin Eye Area | Baseline | +10.9% | +10.9% | +10.9% |

| Semitendinosus Muscle Weight | Baseline | +11.8% | +11.8% | +11.8% |

| Biceps Femoris Muscle Weight | Baseline | +8.9% | +8.9% | +8.9% |

Source: Adapted from Jones et al., 1985. Note: The original study reported these percentage changes as a general effect of this compound feeding, not broken down by individual dosage levels beyond the control.

Experimental Protocols

A detailed methodology for a representative study is provided below. This protocol is based on the study conducted by Jones et al. (1985) and incorporates best practices for swine growth trials.

Protocol 1: Oral Administration of this compound in Medicated Feed for Finishing Swine

1. Objective: To evaluate the effects of dietary this compound on the growth rate, feed efficiency, and carcass composition of finishing swine.

2. Animal Model:

-

Species: Swine (Sus scrofa domesticus)

-

Number: 240 pigs for a robust statistical analysis.

-

Type: Finishing barrows and gilts.

-

Weight Range: Approximately 64.5 kg to 103.7 kg live weight.

-

Health Status: Clinically healthy and free from disease.

3. Experimental Design:

-

A randomized complete block design is recommended to minimize the effects of confounding variables.

-

Blocking Factor: Initial body weight and sex.

-

Treatments:

-

T1: Control diet (0 ppm this compound)

-

T2: Diet with 0.25 ppm this compound

-

T3: Diet with 0.50 ppm this compound

-

T4: Diet with 1.0 ppm this compound

-

-

Duration: 7 weeks.

-

Housing: Pigs should be housed in pens with ad libitum access to feed and water.

4. Materials and Reagents:

-

This compound (analytical grade)

-

Basal swine finisher diet (formulated to meet or exceed NRC requirements)

-

Feed mixer (appropriate for the scale of the study)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses, and dust mask.

5. Preparation of Medicated Feed:

-

Pre-mixing: Due to the low inclusion rate of this compound, a pre-mix is essential to ensure homogenous distribution in the final feed.

-

Calculate the total amount of this compound required for each dietary concentration.

-

Accurately weigh the required amount of this compound.

-

In a separate, smaller mixer (e.g., a portable cement mixer), blend the weighed this compound with a small amount of a carrier, such as ground corn, to create a concentrated pre-mix.

-

-

Final Mixing:

-

Add approximately half of the basal feed to the main mixer.

-

Add the this compound pre-mix.

-

Add the remaining half of the basal feed.

-

Mix for a sufficient duration to ensure homogeneity (typically 15-20 minutes, but should be validated for the specific mixer).

-

-

Quality Control: Collect multiple samples from each batch of medicated feed for analysis to confirm the correct concentration of this compound.

6. Administration Protocol:

-

Provide the respective medicated or control feed to the assigned pens on a daily basis.

-

Ensure a constant supply of fresh feed and water.

-

Monitor and record daily feed intake for each pen.

7. Data Collection:

-

Growth Performance:

-

Record individual pig weights at the start of the study and weekly thereafter.

-

Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (G:F ratio).

-

-

Carcass Evaluation:

-

Collect carcass data, including backfat thickness (at the 10th rib and other standard locations), loin eye area, and weights of specific muscles (e.g., semitendinosus, biceps femoris).

8. Withdrawal Period (Optional):

-

To study the effects of this compound withdrawal, a subset of pigs from the treatment groups can be switched to the control diet for a period (e.g., 7 days) before slaughter. This allows for the assessment of any compensatory effects.

References

Application Notes and Protocols for the Detection of Cimaterol in Tissue Samples by High-Performance Liquid Chromatography (HPLC)

This document provides detailed application notes and experimental protocols for the detection of Cimaterol in tissue samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.

Introduction

This compound is a beta-agonist that has been illicitly used as a growth promoter in livestock. Its residues in animal tissues can pose a potential risk to human health, leading to adverse effects such as increased heart rate, anxiety, and muscle tremors.[1] Consequently, robust and sensitive analytical methods are required for the routine monitoring of this compound in edible tissues. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offers a highly selective and sensitive technique for the determination of this compound residues.[2]

Quantitative Data Summary

The following table summarizes the performance characteristics of various HPLC methods for the detection of this compound in tissue samples. This data is compiled from multiple studies to provide a comparative overview.

| Tissue Type | Sample Preparation Method | HPLC Column | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Liver | Extraction, Solid-Phase Extraction (SPE) | RP-Select B (5 µm) | HPLC with post-column reaction | 0.25 µg/kg | - | 55-60 | [3] |

| Muscle | Acetonitrile/Isopropanol Extraction, Protein Precipitation | - | HPLC-MS/MS | - | - | - | [1] |

| Animal Tissues | Enzymatic Digestion, Chem Elut Purification | RP-8 | HPLC with post-column reaction | 0.5 µg/kg | - | 70-74 | [4] |

| Chicken Liver | Enzymatic Hydrolysis, SPE | - | UHPLC-MS/MS | - | CCα: 0.063-0.348 µg/kg | 94-115 | |

| Animal Tissues | Acidified Acetonitrile Extraction, EMR—Lipid Cleanup | - | LC-MS/MS | - | - | - |

Note: CCα (Decision Limit) is a parameter used in confirmatory analysis, representing the concentration at which it can be decided that the analyte is present with a statistical certainty of 1-α.

Experimental Protocols

The following protocols describe the key steps for the analysis of this compound in tissue samples, from sample preparation to HPLC analysis.

Protocol 1: Sample Preparation using Extraction and Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies described for the analysis of beta-agonists in liver tissue.

1. Sample Homogenization: a. Weigh 5.0 ± 0.1 g of the homogenized tissue sample into a 50 mL disposable centrifuge tube.

2. Extraction: a. Add a mixture of acetonitrile and isopropanol to the homogenized tissue. b. Add sodium chloride, sodium sulfate, and magnesium sulfate to precipitate proteins and dehydrate the solution. c. Vortex the mixture thoroughly and centrifuge.

3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE column. b. Load the supernatant from the extraction step onto the SPE column. c. Wash the column to remove interfering substances. d. Elute this compound and other target compounds with methanol.

4. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent, such as water or mobile phase. c. Filter the reconstituted sample through a 0.45 µm filter before HPLC analysis.

Protocol 2: HPLC Analysis

The following are general conditions for HPLC analysis. Specific parameters may need to be optimized based on the instrument and column used.

1. HPLC System: a. A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer) is required.

2. Chromatographic Conditions: a. Column: A reversed-phase column, such as a C18 or RP-Select B, is typically used. b. Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common. c. Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min. d. Column Temperature: Maintain a constant column temperature, for example, at 40°C. e. Injection Volume: Inject a fixed volume of the prepared sample, typically 10-20 µL.

3. Detection: a. UV Detection: If using a UV detector, the wavelength should be set to the absorption maximum of this compound. b. MS/MS Detection: For higher sensitivity and selectivity, a tandem mass spectrometer is recommended. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the detection of this compound in tissue samples.

HPLC System Components

This diagram shows the logical relationship between the core components of an HPLC system used for this analysis.

References

Application Note & Protocol: Simultaneous Determination of Cimaterol and Other Beta-Agonists in Pork using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the simultaneous determination of Cimaterol and other beta-agonist residues in pork samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Beta-agonists are synthetic compounds used in veterinary medicine to treat respiratory diseases, but they have also been illegally used as growth promoters in livestock to increase muscle mass and reduce fat. The consumption of meat containing beta-agonist residues can pose a risk to human health, causing symptoms such as muscle tremors, cardiac palpitation, and nervousness.[1][2] Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues in food products of animal origin.[3]

The method described herein is based on established protocols and offers high sensitivity and selectivity for the detection and quantification of a range of beta-agonists, including this compound, Clenbuterol, Ractopamine, and Salbutamol.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the LC-MS/MS method for the analysis of various beta-agonists in pork. The data includes the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| This compound | 0.01 - 0.05 | 0.03 - 0.15 | 82 - 105 |

| Clenbuterol | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |

| Ractopamine | 0.02 - 0.06 | 0.05 - 0.18 | 75 - 110 |

| Salbutamol | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |

| Terbutaline | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |

| Zilpaterol | 0.01 - 0.05 | 0.03 - 0.15 | 80 - 105 |

| Brombuterol | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |

| Mabuterol | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |

| Mapenterol | 0.01 - 0.06 | 0.03 - 0.18 | 70 - 115 |

Note: The values presented are a range compiled from various validated methods and may vary depending on the specific instrumentation and laboratory conditions.

Experimental Protocol

This protocol details the step-by-step procedure for the extraction, clean-up, and analysis of beta-agonists in pork tissue.

1. Materials and Reagents

-

Reference standards for this compound and other beta-agonists

-

Isotopically labeled internal standards (e.g., Clenbuterol-d9, Salbutamol-d3)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, acetic acid, and ammonium acetate

-

Sodium acetate buffer (0.2 M, pH 5.2)

-

β-glucuronidase/arylsulfatase enzyme solution

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each beta-agonist standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to a concentration of 10 µg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standards in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the initial mobile phase.